molecular formula C9H13NO B1582880 2-Amino-2-phenylpropan-1-ol CAS No. 90642-81-2

2-Amino-2-phenylpropan-1-ol

Cat. No.: B1582880
CAS No.: 90642-81-2
M. Wt: 151.21 g/mol
InChI Key: WAQCLDRCXNFRBI-UHFFFAOYSA-N
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Description

2-Amino-2-phenylpropan-1-ol is an organic compound with the molecular formula C9H13NO. It is a chiral molecule, meaning it has two enantiomers. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is structurally related to phenylpropanolamine, a compound previously used as a decongestant and appetite suppressant .

Mechanism of Action

Target of Action

The primary target of 2-Amino-2-phenylpropan-1-ol is the adrenergic receptor . This compound acts as a nonselective adrenergic receptor agonist . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .

Mode of Action

This compound interacts with its targets, the adrenergic receptors, by inducing the release of norepinephrine, thereby activating these receptors . Although originally thought to act as a direct agonist of adrenergic receptors, it was subsequently found to show only weak or negligible affinity for these receptors .

Biochemical Pathways

The activation of adrenergic receptors by this compound affects several biochemical pathways. It has been shown to have receptor activity in adipose tissue and to inhibit the release of AMP-activated protein from cells . It also inhibits the production of inflammatory cytokines and chemokines in human monocytes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The elimination half-life of this compound is between 2.1 and 3.4 hours , indicating its relatively short presence in the body. These properties impact the bioavailability of this compound, affecting how much of the drug reaches the site of action.

Result of Action

The molecular and cellular effects of this compound’s action include the activation of adrenergic receptors and the subsequent physiological responses. This can lead to a decrease in appetite and a decongestant effect . In veterinary medicine, it is used to control urinary incontinence in dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-phenylpropan-1-ol typically involves the reduction of 2-nitro-2-phenylpropan-1-ol. This reduction can be achieved using catalytic hydrogenation or by employing reducing agents such as iron powder in the presence of hydrochloric acid. Another method involves the reductive amination of acetophenone using ammonia and a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Catalytic hydrogenation is commonly preferred due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Phenylpropanolamine
  • Ephedrine
  • Pseudoephedrine
  • Cathinone

Properties

IUPAC Name

2-amino-2-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQCLDRCXNFRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325292
Record name 2-amino-2-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90642-81-2
Record name 90642-81-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product of Example 449G (0.58 g, 3.2 mmol) and sodium borohydride (0.12 g, 3.2 mmol) in 75% aqueous EtOH (7.6 mL) were refluxed for 1.5 hours. The reaction mixture was concentrated and the residue was diluted with water (15 mL) and extracted with ethyl acetate (2×25 mL). The organic layer was washed with water (2×10 mL) and brine, dried over MgSO4, concentrated to give the title compound as colorless viscous oil, which later crystallized (0.27 g, 55%). 1H-NMR (300 MHz, CDCl3) δ ppm: 1.46 (s, 3H), 1.86 (br-s, 2H), 3.59 (d, J=10.7 Hz, 1H), 3.65 (d, J=10.7 Hz, 1H), 7.22-7.30 (m, 1H), 7.31-7.41 (m, 2H), 7.41-7.49 (m, 2H). MS ESI+ m/z: 152 (M+H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Amino-2-phenylpropan-1-ol used to determine the absolute configuration of other compounds?

A1: The research paper utilizes this compound as a key degradation product in determining the absolute configuration of (+)-N-methyl-eudan [(+)-1,5-dimethyl-5-phenylbarbituric acid]. By chemically degrading (+)-N-methyl-eudan, the researchers obtained R(-)-2-Amino-2-phenylpropan-1-ol. Knowing the absolute configuration of this degradation product allowed them to deduce the absolute configuration of the parent compound, (+)-N-methyl-eudan, as S(+)-1a []. This approach highlights the use of controlled degradation and known chiral building blocks in elucidating stereochemical properties of more complex molecules.

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